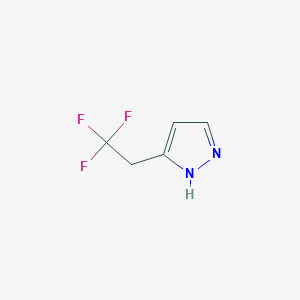

3-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2,2-trifluoroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c6-5(7,8)3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVILCKXIARCDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl 1h Pyrazole and Its Congeners

Direct Synthetic Approaches to the Pyrazole (B372694) Core

The most common and established methods for synthesizing the pyrazole ring involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. This approach allows for the direct incorporation of the desired trifluoroethyl group by selecting a precursor that already contains this moiety.

Cyclocondensation Reactions Employing Trifluoroethyl-Containing Precursors

Cyclocondensation reactions represent a robust and versatile strategy for the formation of the pyrazole core. By utilizing starting materials that already contain the 2,2,2-trifluoroethyl group, the target molecule can be constructed in a convergent manner.

The Knorr pyrazole synthesis and related methodologies are the cornerstone of pyrazole chemistry, involving the reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. google.commdpi.comnih.gov To synthesize pyrazoles with a trifluoroethyl group at the 3-position, a 1,3-dicarbonyl compound bearing a trifluoroethyl group is required. A key precursor for this is 4,4,4-trifluoro-1-(aryl/alkyl)-butane-1,3-dione.

The general reaction mechanism proceeds through the initial attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups, forming a hydrazone or enamine intermediate. mdpi.com Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. mdpi.com

A notable example involves the multicomponent synthesis of 2,2,2-trifluoroethyl pyrazole-5-carboxylates. In this method, 2,2,2-trifluoroethanol (B45653) (TFE) serves not only as the solvent but also as a reactant. The process starts with the in situ generation of a trichloromethyl-substituted 1,3-diketone, which then undergoes cyclization with hydrazine. Subsequent reaction with TFE as the solvent leads to the formation of the corresponding 2,2,2-trifluoroethyl ester. nih.gov This highlights a creative use of trifluoroethyl-containing reagents to build complex pyrazole congeners.

When an unsymmetrical 1,3-dicarbonyl precursor reacts with a monosubstituted hydrazine, the formation of two possible regioisomeric pyrazoles can occur. google.com The control of regioselectivity is a critical challenge. For instance, the reaction of a trifluoroacetyl-containing diketone with methylhydrazine can yield either the 3-trifluoromethyl or the 5-trifluoromethyl pyrazole isomer. The electronic properties of the dicarbonyl compound play a crucial role; the more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

Research has shown that the choice of solvent can dramatically influence the regioselectivity of the cyclization. While reactions in standard solvents like ethanol (B145695) often lead to mixtures of regioisomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the selectivity. uni.luresearchgate.net For example, in the synthesis of fluorinated tebufenpyrad (B1682729) analogs, switching the solvent from ethanol to TFE or HFIP drastically increased the ratio in favor of the desired 3-trifluoromethyl pyrazole isomer, with selectivity improving from approximately 1:1 to as high as 97:3. uni.lu This effect is attributed to the unique properties of fluorinated solvents, which can modulate the reactivity of the carbonyl groups without competing as nucleophiles. uni.lu

Trifluoroethylation Strategies on Pre-formed Pyrazole Scaffolds

An alternative to building the ring from scratch is the direct introduction of a trifluoroethyl group onto an existing pyrazole nucleus. This can be achieved through C-H or N-H functionalization reactions.

The direct introduction of a trifluoroethyl group onto a carbon atom of the pyrazole ring (C-trifluoroethylation) is not a widely documented transformation. The literature predominantly focuses on the related process of C-H trifluoromethylation (-CF3), which introduces a trifluoromethyl group. These trifluoromethylation reactions often proceed via radical mechanisms, using reagents like the Togni reagent or sodium triflinate under photoredox or copper-catalyzed conditions to functionalize various heterocycles. mdpi.comrsc.org For example, a copper-mediated domino reaction of α,β-alkynic tosylhydrazones with TMSCF3 has been developed to synthesize 4-(trifluoromethyl)pyrazoles. nih.gov While these methods are powerful for introducing the -CF3 group, analogous methods for the direct installation of the -CH2CF3 group on pyrazoles are less established in the reviewed literature.

The alkylation of the pyrazole nitrogen (N-alkylation) is a more common and straightforward functionalization strategy. The acidic proton on the N1 position of the pyrazole ring can be removed with a base, and the resulting pyrazolide anion can then react with a suitable electrophile. mdpi.com To synthesize 1-(2,2,2-trifluoroethyl)-1H-pyrazole, a pre-formed pyrazole can be treated with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, bromide, or triflate, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO. semanticscholar.org

Alternative methods for N-alkylation that avoid strong bases have also been developed. For instance, N-alkylation of pyrazoles can be achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. mdpi.comrsc.org This method provides an alternative route for installing alkyl groups onto the pyrazole nitrogen. Furthermore, copper-catalyzed N-arylation of azoles is a well-known process, suggesting that copper-catalyzed N-trifluoroethylation could be a viable, though less reported, strategy. uni.lu The existence of various 1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives in chemical databases confirms that such N-alkylation reactions are synthetically accessible and utilized. researchgate.net

Multicomponent Reactions (MCRs) for Trifluoroethyl Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have become a cornerstone for the efficient synthesis of complex molecules like pyrazoles. nih.govmdpi.com These reactions offer significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and operational simplicity. beilstein-journals.orgnih.gov

A notable MCR approach for synthesizing fluorinated pyrazoles involves a three-component reaction that utilizes 2,2,2-trifluoroethanol (TFE) as both a reactant and a solvent. nih.govbeilstein-journals.org In one such method, 2,2,2-trifluoroethyl pyrazole-5-carboxylates are synthesized through the [3+2] cyclocondensation of 1,1,1-trichloro-4-methoxy-3-alken-2-ones with hydrazine in TFE. lookchem.com The reaction proceeds through the initial formation of a 5-trichloromethyl-1H-pyrazole intermediate. Subsequent hydrolysis of the trichloromethyl group, facilitated by the reaction environment, leads to a carboxylic acid chloride intermediate, which is then esterified by the TFE solvent to yield the final product. lookchem.com This strategy highlights the dual role of TFE as a green solvent and a nucleophilic reagent, enabling the direct incorporation of the trifluoroethyl group. lookchem.com

One-pot syntheses, a subset of MCRs, are highly valued for their ability to conduct multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates and minimizing solvent and energy consumption. acs.orgacs.org Several one-pot protocols have been developed for the synthesis of trifluoro-substituted pyrazoles.

For instance, the synthesis of 2,2,2-trifluoroethyl 1H-pyrazole-carboxylates from 1,1,1-trichloro-4-methoxy-3-alken-2-ones and hydrazine hydrochloride in TFE is a one-pot process. lookchem.com Similarly, a straightforward one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles has been developed using in-situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. acs.orgnih.gov This method is noted for its mild reaction conditions and wide tolerance of functional groups. nih.gov Another approach involves the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. nih.gov

The in-situ generation of reactive intermediates is a common theme in these protocols. Arylhydrazines can be formed in situ from arylboronic acids and a protected diimide under copper catalysis, and then immediately cyclized with 1,3-dicarbonyls. nih.gov Likewise, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which are then converted to pyrazoles in a consecutive multicomponent reaction with hydrazines. nih.govbeilstein-journals.org

Table 1: Examples of One-Pot Syntheses for Trifluoromethylated Pyrazoles

| Product Type | Reactants | Key Features | Reference |

| 2,2,2-Trifluoroethyl 1H-pyrazole-carboxylates | 1,1,1-Trichloro-4-methoxy-3-alken-2-ones, Hydrazine hydrochloride, 2,2,2-Trifluoroethanol (TFE) | TFE acts as both solvent and reactant; one-pot cyclocondensation and esterification. | lookchem.com |

| 1-Aryl-3-trifluoromethylpyrazoles | Hydrazonoyl bromides, Mercaptoacetaldehyde surrogate, Triethylamine | In-situ generation of nitrile imines; mild conditions. acs.orgnih.gov | acs.orgnih.gov |

| N-Trifluoromethyl pyrazoles | di-Boc trifluoromethylhydrazine, 1,3-Dicarbonyl compounds, TsOH·H₂O | One-pot condensation with transiently generated trifluoromethylhydrazine. acs.org | acs.org |

| 3,4,5-Trisubstituted 1H-pyrazoles | Vinyl azides, Aldehydes, Tosylhydrazine | Base-mediated multicomponent reaction; tolerates a range of functional groups. organic-chemistry.org | organic-chemistry.org |

This table is based on data from cited research articles.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of multicomponent reactions for pyrazole synthesis. Various catalysts, ranging from simple acids and bases to complex organometallic and nanocatalysts, have been employed. mdpi.comnih.gov

In the synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic system, piperidine (B6355638) has been used as an effective basic catalyst in a four-component reaction in an aqueous medium. semanticscholar.org Lewis acids like SmCl₃ have been shown to catalyze the acylation of β-ketoesters to form 1,3-diketone intermediates, which then cyclize with hydrazine to yield 3,4,5-substituted pyrazoles. beilstein-journals.org Imidazole (B134444) has been utilized as a catalyst for the synthesis of pyrazole compounds in aqueous media, demonstrating a green synthetic approach. nih.gov More advanced catalytic systems include the use of ionic liquids, such as [Bmim]FeCl₄, which can act as both the catalyst and the solvent in four-component reactions to produce complex pyrazole-based fused heterocycles. mdpi.com

For the synthesis of trifluoromethylated pyrazoles, manganese dioxide (MnO₂) has been employed as a convenient oxidant for the aromatization of intermediate pyrazolines, which are formed from the [3+2]-cycloaddition of nitrile imines with chalcones. acs.org The choice of solvent in this oxidation step can selectively determine the final product structure. acs.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govthieme-connect.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the application of recyclable catalysts. nih.govnih.gov

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Numerous MCRs for pyrazole synthesis have been successfully conducted in water. For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can be catalyzed by taurine (B1682933) in water at 80°C to afford 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. mdpi.com The one-pot, three-component reaction of various substituted aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one also proceeds efficiently in an aqueous medium without a catalyst at 90°C. semanticscholar.org

Solvent-free, or solid-state, reactions represent another significant green chemistry approach, often accelerated by grinding or microwave irradiation. nih.govjetir.org The synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions by grinding the four reactants with a catalytic amount of nitrogen-doped graphene oxide, yielding the products in just two minutes. nih.gov Similarly, an ionic liquid (NMPyTs) has been used as a catalyst for the solvent-free synthesis of pyrano[2,3-c]pyrazoles, offering high yields and a simple workup procedure. jetir.org

A variety of magnetic and non-magnetic nanocatalysts have been developed for the multicomponent synthesis of pyrazole derivatives. Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and iron(III) oxide (Fe₃O₄), have been used to catalyze the synthesis of pyranopyrazoles in water. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Other notable examples include:

Yttrium iron garnet (Y₃Fe₅O₁₂; YIG): A recyclable nanocatalyst used for the solvent-free synthesis of pyranopyrazoles at 80°C. nih.gov

Nanostructured ZnO: Prepared via a hydrothermal technique, this catalyst has been effective in the rapid synthesis of pyranopyrazole derivatives. nih.gov

Nano-SiO₂: Synthesized from agricultural waste (wheat straw), this silica-based nanocatalyst has been used for the MCR synthesis of pyrano[2,3-c]-pyrazoles in water. nih.gov

Nitrogen-doped graphene oxide (NGO): Employed as a solid-base heterogeneous catalyst for pyranopyrazole synthesis under solvent-free grinding conditions, this catalyst was reusable for up to eight cycles. nih.gov

Table 2: Examples of Heterogeneous/Nanocatalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Medium | Key Advantages | Reference |

| Magnetic Fe₃O₄ NPs | 4-Component | Water | Reusable up to 14 times; room temperature. | nih.gov |

| Copper Ferrite (CuFe₂O₄) | 4-Component | Water | High yields; recyclable catalyst. | nih.gov |

| Yttrium Iron Garnet (Y₃Fe₅O₁₂) | 4-Component | Solvent-free | Short reaction time (20 min); reusable up to 8 times. | nih.gov |

| Nitrogen-doped Graphene Oxide (NGO) | 4-Component | Solvent-free (grinding) | Very short reaction time (2 min); reusable up to 8 times. | nih.gov |

| Nano-SiO₂ (from wheat straw) | 4-Component | Water | Utilizes agricultural waste; recyclable. | nih.gov |

This table summarizes data on nanocatalysts used for the synthesis of pyrazole congeners, as reported in the cited literature.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N, a detailed map of the molecular framework can be constructed.

The presence of hydrogen, carbon, fluorine, and nitrogen atoms in this compound makes it an ideal candidate for multinuclear NMR analysis. Each nucleus provides unique structural information.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, distinct signals are expected for the pyrazole (B372694) ring protons (H4 and H5), the N-H proton, and the methylene (B1212753) (CH₂) protons of the trifluoroethyl group. The methylene protons typically appear as a quartet due to coupling with the three adjacent fluorine atoms. The pyrazole protons will appear as doublets from mutual coupling. sci-hub.st

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Signals are expected for the three pyrazole ring carbons (C3, C4, and C5), the methylene carbon (CH₂), and the trifluoromethyl carbon (CF₃). The carbon signals of the trifluoroethyl group are split into quartets by the fluorine atoms. mdpi.com The chemical shifts of C3 and C5 can vary depending on the tautomeric form present in solution. mdpi.com

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the trifluoromethyl group. A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected. lookchem.com The chemical shift is characteristic of the -CF₃ group attached to an aliphatic carbon. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, though less sensitive, is invaluable for probing the electronic environment of the nitrogen atoms in the pyrazole ring. researchgate.net It can distinguish between the pyridinic (-N=) and pyrrolic (-NH-) nitrogen atoms and is particularly useful for studying tautomerism and hydrogen bonding. mdpi.comnih.gov For NH-pyrazoles, the chemical shifts can differ significantly between the solid state and solution due to intermolecular hydrogen bonding. nih.gov

Table 3.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Predicted values are based on analysis of similar structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| ¹H | N-H | 12.0 - 13.5 | broad singlet | - |

| H5 | ~7.6 | d | J(H5-H4) ≈ 2-3 | |

| H4 | ~6.4 | d | J(H4-H5) ≈ 2-3 | |

| CH₂ | ~3.6 | q | ³J(H-F) ≈ 9-11 | |

| ¹³C | C3 | ~148 | m | - |

| C5 | ~135 | m | - | |

| C4 | ~106 | m | - | |

| CH₂ | ~35 | q | ²J(C-F) ≈ 30-35 | |

| CF₃ | ~125 | q | ¹J(C-F) ≈ 275-280 | |

| ¹⁹F | CF₃ | ~-74 | t | ³J(F-H) ≈ 9-11 |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between the H4 and H5 protons of the pyrazole ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would show correlations between the H4 proton and the C4 carbon, the H5 proton and the C5 carbon, and the CH₂ protons with the methylene carbon, allowing for definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. nih.gov Key expected correlations for this compound include:

The CH₂ protons showing correlation to the C3 carbon of the pyrazole ring, confirming the attachment point of the side chain.

The CH₂ protons may also show a weaker correlation to the C4 carbon.

The H4 proton showing correlations to C3 and C5.

The H5 proton showing correlations to C3 and C4.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion, which is a definitive method for confirming the identity of this compound. google.com Given its molecular formula of C₅H₅F₃N₂, the expected exact masses for its primary ions can be calculated.

Table 3.2: Calculated Exact Masses for HRMS Analysis of C₅H₅F₃N₂

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| [C₅H₆F₃N₂]⁺ | [M+H]⁺ | 151.0532 |

| [C₅H₅F₃N₂Na]⁺ | [M+Na]⁺ | 173.0351 |

| [C₅H₄F₃N₂]⁻ | [M-H]⁻ | 149.0383 |

In electron impact (EI) or tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable manner, creating a unique fingerprint that aids in structural elucidation. rsc.org The fragmentation of pyrazoles is known to be influenced by the nature and position of its substituents. researchgate.net For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Scission of the C-C bond between the pyrazole ring and the trifluoroethyl group.

Ring Cleavage: The pyrazole ring itself can break apart, often initiated by the loss of the stable N₂ molecule or by the elimination of HCN. rsc.orgresearchgate.net

Loss of Side Chain: The entire trifluoroethyl group or fragments thereof (e.g., CF₃) can be lost.

Table 3.3: Plausible Fragment Ions in the Mass Spectrum of this compound

| Plausible Fragment | Proposed Loss from Molecular Ion [M] | Notes |

| [C₄H₄N₂]⁺˙ | Loss of •CHF₂ | Rearrangement and fragmentation of side chain |

| [C₅H₄N]⁺ | Loss of •CF₃ and N | Ring fragmentation |

| [C₃H₃N₂]⁺ | Loss of •CH₂CF₃ | Alpha-cleavage of the side chain |

| [C₅H₅F₃]⁺˙ | Loss of N₂ | Cleavage of the N-N bond and ring opening |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 3,5-bis(trifluoromethyl)pyrazole provides significant insight into the expected solid-state behavior. researchgate.net In the crystal lattice, pyrazole molecules typically form hydrogen-bonded aggregates, such as dimers or tetramers, through N-H···N interactions between adjacent molecules. researchgate.net The trifluoroethyl group would influence the crystal packing through steric effects and potential weak hydrogen bonding involving the fluorine atoms. An X-ray analysis would confirm the dominant tautomer in the solid state and reveal the precise geometry of the pyrazole ring and the conformation of the trifluoroethyl side chain. spast.orgmdpi.com

Table 3.4: Illustrative Crystallographic Data from a Related Compound (3,5-bis(trifluoromethyl)pyrazole) researchgate.net

| Parameter | Description | Typical Value/Observation |

| Crystal System | The geometric class of the crystal lattice. | Triclinic |

| Space Group | The symmetry group of the crystal. | P-1 |

| Unit Cell Dimensions | The lengths and angles of the repeating unit. | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonding | Intermolecular N-H···N interactions. | Often forms tetramers in the solid state. |

| Bond Lengths (Å) | N-N | ~1.35 Å |

| C-N | ~1.33 - 1.34 Å | |

| C-C | ~1.38 - 1.41 Å | |

| C-CF₃ | ~1.48 - 1.51 Å | |

| Tautomerism | Position of the N-H proton. | Can exhibit disorder in the crystal. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.comscilit.com These complementary techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the spectra would be characterized by distinct bands corresponding to the vibrations of the pyrazole ring, the N-H bond, and the trifluoroethyl group. The N-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ range. mdpi.com The trifluoroethyl group will give rise to strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3100 - 3300 (broad) | 3100 - 3300 (weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 (strong) |

| C=N (ring) | Stretching | 1550 - 1600 | 1550 - 1600 |

| C=C (ring) | Stretching | 1450 - 1550 | 1450 - 1550 (strong) |

| C-F | Stretching | 1100 - 1300 (very strong) | 1100 - 1300 (weak) |

| Ring Vibrations | In-plane & Out-of-plane | 800 - 1400 | 800 - 1400 |

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides insights into the electronic structure of conjugated systems. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the aromatic pyrazole ring. nih.gov Unsubstituted pyrazole in the gas phase exhibits a strong absorption maximum around 203 nm. nih.govrsc.org The introduction of the 2,2,2-trifluoroethyl substituent may cause a slight shift in the absorption maximum. The electronic transitions in substituted pyrazoles can be influenced by the nature of the substituent, with electron-donating or withdrawing groups affecting the energy of the molecular orbitals. ibm.com The spectrum is typically recorded in a solvent such as ethanol (B145695) or dichloromethane, and the polarity of the solvent can also influence the position and shape of the absorption bands. libretexts.orgresearchgate.net

Table 4: Predicted Electronic Transition Data for this compound

| Transition Type | Orbital Change | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | HOMO → LUMO | ~205 - 215 | ~5,000 - 10,000 |

| n → π | Lone Pair → π* | Weak or obscured | < 2000 |

Note: λₘₐₓ and ε values are estimates based on data for pyrazole and related derivatives. The exact values will depend on the solvent used.

Computational and Theoretical Investigations of 3 2,2,2 Trifluoroethyl 1h Pyrazole

Electronic Structure and Molecular Orbital Analysis

The electronic properties of pyrazole (B372694) derivatives are of significant interest due to their influence on the molecule's reactivity, stability, and potential applications. Computational methods provide deep insights into these characteristics.

Density Functional Theory (DFT) Calculations

In the case of substituted pyrazoles, DFT studies reveal how different functional groups influence the electronic distribution within the heterocyclic ring. researchgate.net The introduction of an electron-withdrawing group, such as the 2,2,2-trifluoroethyl group, is expected to significantly impact the electronic properties of the pyrazole ring. DFT calculations on similar fluorinated pyrazoles have shown that such groups can alter the acidity of the N-H proton and influence the basicity of the pyrazole ring. mdpi.com

Table 1: Representative DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP | sciensage.infoderpharmachemica.com |

| Basis Set | 6-311++G(d,p), 6-31+G(d) | nih.govresearchgate.net |

| Environment | Gas Phase, Aqueous Solution | nih.gov |

| Properties Calculated | Optimized Geometry, Vibrational Frequencies, Electronic Properties | nih.govresearchgate.net |

This table is illustrative and based on common practices in the computational chemistry of pyrazole derivatives.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For pyrazole derivatives, the HOMO is typically delocalized over the pyrazole ring, while the LUMO's distribution can be influenced by the substituents. researchgate.net In a molecule like 3-(2,2,2-trifluoroethyl)-1H-pyrazole, the electron-withdrawing nature of the trifluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. This effect has been observed in other pyrazoles with electron-withdrawing substituents. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. sciensage.info

Table 2: Calculated Reactivity Descriptors for a Representative Pyrazole Derivative

| Descriptor | Formula | Typical Calculated Value (eV) | Reference |

| HOMO Energy | EHOMO | -6.5 to -7.5 | sciensage.infoderpharmachemica.com |

| LUMO Energy | ELUMO | -1.5 to -2.5 | sciensage.infoderpharmachemica.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 | sciensage.infoderpharmachemica.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | sciensage.inforesearchgate.net |

Note: The values presented are for illustrative purposes based on published data for various pyrazole derivatives and are not specific to this compound.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net

In pyrazole, the region around the sp2-hybridized nitrogen atom (N2) is generally the most electron-rich and, therefore, the primary site for electrophilic attack. researchgate.net The N-H proton exhibits a positive electrostatic potential. The introduction of the 3-(2,2,2-trifluoroethyl) group, with its strong electron-withdrawing character due to the fluorine atoms, would be expected to decrease the electron density on the pyrazole ring and increase the positive potential on the N-H proton, making it more acidic. The MEP surface would visually represent these electronic perturbations.

Conformational Analysis and Stability

The conformational preferences of a molecule are determined by its potential energy surface, which is influenced by factors such as steric hindrance and electronic interactions.

Torsional Energy Profiles and Preferred Conformations

The rotation around single bonds in a molecule leads to different spatial arrangements known as conformations. A torsional energy profile, which plots the energy of the molecule as a function of a specific dihedral angle, is used to identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

For this compound, the key torsional angle to consider is the one defining the rotation of the trifluoroethyl group relative to the pyrazole ring. The conformational preference will be a balance between minimizing steric clashes between the trifluoromethyl group and the pyrazole ring and optimizing any potential stabilizing hyperconjugative interactions. Computational studies on similar alkyl-substituted heterocycles often reveal distinct energy minima corresponding to staggered conformations.

Influence of the Trifluoroethyl Group on Conformational Landscape

The trifluoroethyl group is sterically demanding and electronically distinct from a simple ethyl group. Its presence at the 3-position of the pyrazole ring will significantly influence the molecule's conformational landscape. The bulky and highly electronegative trifluoromethyl (CF3) moiety will likely dominate the steric interactions.

Studies on other fluorinated organic molecules have shown that the gauche effect, an exception to the general preference for anti-periplanar conformations, can play a role. beilstein-journals.org However, in this case, the steric repulsion between the CF3 group and the pyrazole ring is expected to be a major determinant of the preferred conformation. It is plausible that the most stable conformer will orient the trifluoroethyl group to minimize this steric hindrance. DFT calculations would be instrumental in precisely determining the rotational barriers and the geometry of the lowest energy conformer. beilstein-journals.org

Reaction Mechanism Studies and Energetics

Computational chemistry provides powerful tools to elucidate the complex mechanisms and energy landscapes of chemical reactions. For fluorinated pyrazoles like this compound, theoretical studies are instrumental in understanding their formation and reactivity.

The synthesis of the pyrazole core can be achieved through various routes, with [3+2] cycloaddition reactions being a prominent method. mdpi.com Computational modeling, particularly using Density Functional Theory (DFT), is employed to investigate the viability and selectivity of these synthetic pathways. For instance, the reaction between a diazo compound and a suitable alkene or alkyne is a common strategy for forming the pyrazole ring. mdpi.comresearchgate.net

Theoretical models can simulate these reactions to predict the most likely outcomes. Key aspects explored through computational modeling include:

Regioselectivity: In reactions involving unsymmetrical reagents, computational models can predict which constitutional isomer will be preferentially formed by calculating the activation energies for all possible pathways. For pyrazole synthesis, this could involve the cycloaddition of diazomethane (B1218177) to a trifluoroethyl-substituted alkyne. The model would determine whether the 3-substituted or 4-substituted pyrazole is the more favorable product.

Mechanism Elucidation: Computational studies can map out the entire reaction coordinate, identifying intermediates and transition states, thereby distinguishing between different possible mechanisms, such as a concerted one-step process or a stepwise pathway involving a stable intermediate. mdpi.com For example, an alternative to cycloaddition is the synthesis from tosylhydrazones and nitroalkenes, which proceeds through a sequential Baylis-Hillman/intramolecular cyclization mechanism. researchgate.net

The table below illustrates hypothetical energy data for two possible synthetic pathways to a pyrazole, as would be determined by computational modeling.

| Pathway | Reactants | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| A: [3+2] Cycloaddition | Diazomethane + 4,4,4-Trifluorobut-1-yne | Cycloaddition Transition State | 15.2 | -25.8 |

| B: Hydrazone Cyclization | 4,4,4-Trifluoro-1,1-dimethoxybutan-2-one + Hydrazine (B178648) | Imine Condensation Intermediate | 22.5 | -18.3 |

A critical component of mechanistic studies is the characterization of transition states (TS) and the calculation of activation barriers (energy required to reach the TS). The activation energy (Ea) or activation free energy (ΔG‡) determines the rate of a reaction.

Computational methods locate a transition state on the potential energy surface as a first-order saddle point. This is a structure that is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants and products. mdpi.com

For the synthesis of pyrazole derivatives, DFT calculations can reveal that the formation of the pyrazole ring is kinetically favored over other potential side-products. mdpi.com The presence of the electron-withdrawing trifluoroethyl group can significantly influence the electronic structure of the reactants and, consequently, the activation barriers. For example, studies on similar cycloaddition reactions have shown that fluorine substitution can lower activation barriers and affect the stability of the resulting product. mdpi.com

The following table presents hypothetical activation barriers for the key bond-forming steps in a pyrazole synthesis, highlighting how computational analysis can pinpoint the rate-determining step.

| Reaction Step | Description | Calculated Activation Barrier (ΔG‡, kcal/mol) |

| Step 1 | Formation of the first C-N bond | 14.5 |

| Step 2 | Formation of the N-N bond and ring closure | 18.2 (Rate-determining) |

| Step 3 | Proton transfer/aromatization | 5.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. For a compound like this compound, QSAR can be used to predict its potential interactions and guide the design of new derivatives. nih.govresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors are calculated from the 2D or 3D representation of the molecule. For this compound, these would include:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), molar refractivity, and polarizability. The trifluoroethyl group would significantly impact these values, particularly increasing lipophilicity.

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching. Examples include topological charge indices (e.g., GGI4, JGI1), which measure charge transfer between atoms. chemrevlett.com

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight, number of hydrogen bond donors/acceptors, and rotatable bond count. shd-pub.org.rsnih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include energies of frontier orbitals (HOMO, LUMO), dipole moment, and partial atomic charges.

The table below lists some computed descriptors for a related compound, 3,5-bis(2,2,2-trifluoroethyl)-1H-pyrazole, as an example of the types of data generated. nih.gov

| Descriptor Type | Descriptor Name | Value | Reference |

| Physicochemical | Molecular Weight | 232.13 g/mol | nih.gov |

| Physicochemical | XLogP3-AA | 3.0 | nih.gov |

| Constitutional | Hydrogen Bond Donor Count | 1 | nih.gov |

| Constitutional | Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Constitutional | Rotatable Bond Count | 2 | nih.gov |

| Topological | Topological Polar Surface Area | 28.7 Ų | nih.gov |

Once descriptors are calculated for a series of related pyrazole compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. nih.gov This model is an equation that correlates a selection of descriptors with the observed activity or interaction potential.

For example, a QSAR study on pyrazole derivatives might reveal that topological charge indices have a significant positive correlation with inhibitory activity. chemrevlett.com This implies that increasing the charge transfer between specific atoms in the pyrazole ring or its substituents could lead to a more potent compound. The trifluoroethyl group, being strongly electron-withdrawing, would heavily influence these charge-based descriptors.

A hypothetical QSAR equation for a series of pyrazole derivatives might look like this: pIC50 = 0.5 * (XLogP) - 1.2 * (TPSA) + 0.8 * (GGI4) + 2.1

This equation would suggest that higher lipophilicity (XLogP) and a greater topological charge index (GGI4) enhance the molecular interaction potential, while a larger topological polar surface area (TPSA) is detrimental. Such models provide valuable insights for designing new molecules with improved properties. chemrevlett.com

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a reaction is conducted can profoundly influence its rate, outcome, and mechanism. nih.gov Computational modeling can simulate these solvent effects, providing insights into how this compound would behave in different chemical environments.

Computational approaches to modeling solvent effects range from implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. These simulations can reveal:

Stabilization Effects: Solvents can differentially stabilize the reactants, transition states, and products. A polar solvent, for example, will preferentially stabilize charged or highly polar species. If the transition state of a reaction is more polar than the reactants, a polar solvent will lower the activation barrier and accelerate the reaction. nih.gov Conversely, reactions proceeding through non-polar transition states can be faster in non-polar solvents. nih.gov

Mechanism Changes: A change in solvent can sometimes alter the reaction mechanism itself. A reaction that is a concerted, one-step (SN2-like) process in a non-polar solvent might switch to a two-step, dissociative (SN1-like) mechanism in a polar, protic solvent that can stabilize the resulting ionic intermediates. nih.gov

Conformational Changes: The preferred 3D shape (conformation) of a flexible molecule like this compound can be influenced by the solvent, which in turn can affect its reactivity and how it interacts with other molecules.

The table below provides a hypothetical summary of how different solvent types could affect a synthetic step involving this compound, based on general principles of solvent effects. nih.gov

| Solvent Type | Example Solvent | Dielectric Constant (ε) | Expected Effect on a Reaction with a Polar Transition State |

| Polar Protic | Water | ~80 | Significant rate acceleration due to stabilization of the polar TS. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~47 | Moderate to significant rate acceleration. |

| Non-polar Aprotic | Cyclohexane | ~2 | Significant rate deceleration due to lack of TS stabilization. |

| Less Polar Alcohol | tert-Butyl Alcohol | ~12 | Slower reaction compared to water due to lower polarity. Possible change in mechanism. nih.gov |

Reactivity and Mechanistic Chemistry of 3 2,2,2 Trifluoroethyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Core

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the pyrazole ring towards electrophilic attack by reducing its electron density. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. This electronic influence is critical in determining the regioselectivity of functionalization reactions. For the closely related 3-(trifluoromethyl)-1H-pyrazole, this deactivation makes electrophilic substitution challenging while directing metalation (a form of nucleophilic attack on a proton) to specific sites.

The functionalization of trifluoromethyl-substituted pyrazoles is highly site-selective, a characteristic dictated by the electronic and steric environment of the ring positions.

C4-Position: The C4 position is often the target for electrophilic substitution, such as bromination. For instance, 5-aryl-3-trifluoromethylpyrazoles can be brominated at the C4 position. acs.org Similarly, 1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes bromination with N-bromosuccinimide (NBS) to cleanly afford the 4-bromo derivative. thieme-connect.comacs.org This position is the most electron-rich carbon due to its location relative to the two nitrogen atoms.

C5-Position: The C5 position is the most acidic carbon proton, making it the primary site for deprotonation (metalation) by strong bases. This is a consequence of the inductive effect of the adjacent N1 atom and the trifluoromethyl group at C3. Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with bases like lithium diisopropylamide (LDA) occurs exclusively at the C5 position. rsc.org This allows for subsequent electrophilic trapping to introduce a variety of functional groups. thieme-connect.comacs.org

The table below summarizes key site-selective functionalization reactions for related trifluoromethyl-pyrazoles.

| Starting Material | Reagent(s) | Position Functionalized | Product | Reference |

|---|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | thieme-connect.com |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi or LDA 2. Electrophile (e.g., CO₂) | C5 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | thieme-connect.com |

| 5-Aryl-3-trifluoromethylpyrazole | Br₂ | C4 | 4-Bromo-5-aryl-3-trifluoromethylpyrazole | acs.org |

Reactions Involving the N-H Proton of the Pyrazole Ring

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base or substituted via alkylation or acylation reactions. orientjchem.org

N-alkylation is a common transformation for pyrazoles, typically achieved by deprotonating the ring with a base followed by the addition of an alkyl halide. semanticscholar.org This reaction can lead to a mixture of regioisomers (N1 and N2 alkylation) if the pyrazole is unsymmetrical. For 3-substituted pyrazoles, the N1 position is generally favored. Alternative methods, such as using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, have also been developed for N-alkylation of pyrazoles. semanticscholar.orgmdpi.com For example, 5-aryl-3-trifluoromethylpyrazoles have been successfully N-alkylated, demonstrating the viability of this reaction on a similar scaffold. acs.org

The table below presents general conditions for N-alkylation of pyrazoles.

| Reaction Type | Reagents | General Conditions | Reference |

|---|---|---|---|

| N-Alkylation (Basic) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | DMF or other polar aprotic solvent | semanticscholar.org |

| N-Alkylation (Acidic) | Trichloroacetimidate electrophile, Brønsted Acid (e.g., CSA) | Refluxing 1,2-DCE | semanticscholar.org |

| N-Alkylation (Gas Phase) | Alcohol, Crystalline aluminosilicate (B74896) catalyst | High temperature (150-400 °C) | google.com |

The N-H proton can be abstracted by a strong base to form a pyrazole anion. orientjchem.org This anion is a potent nucleophile and can react with various electrophiles. More significantly in the context of C-H functionalization, organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the carbon positions of the pyrazole ring. acs.orgnih.gov As mentioned previously (5.1.2), for N-substituted 3-(trifluoromethyl)pyrazoles, this deprotonation occurs preferentially at the C5 position. thieme-connect.com This C-lithiation generates a carbanion that serves as a key intermediate for introducing substituents such as carboxyl, boryl, or sulfinyl groups onto the pyrazole core. thieme-connect.comacs.org

Cycloaddition Reactions and Mechanistic Pathways

3-(2,2,2-trifluoroethyl)-1H-pyrazole and related 3-trifluoromethyl-pyrazoles are most commonly synthesized through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. acs.orgnih.govacs.org In this pathway, the pyrazole ring is constructed from a 1,3-dipole and a dipolarophile. The compound itself is the product of these reactions, not a starting material.

The typical mechanistic pathway involves the reaction of a trifluoromethylated 1,3-dipole with an alkene or alkyne. Common 1,3-dipoles used for this purpose include:

2,2,2-Trifluorodiazoethane (CF₃CHN₂): This reagent reacts with styrenes in a one-pot, three-step sequence of cycloaddition, isomerization, and oxidation to yield 5-aryl-3-trifluoromethylpyrazoles. acs.org

Trifluoroacetonitrile Imines (CF₃C≡N⁺-NR): These are generated in situ from precursors like trifluoroacetohydrazonoyl bromides. They readily react with various dipolarophiles, such as enones or chalcones, to form pyrazoline intermediates which then aromatize to the final pyrazole product. nih.govacs.org

The regioselectivity of the cycloaddition is a critical aspect, determining the final substitution pattern of the pyrazole ring. For example, the reaction of in situ generated nitrile imines with 2-bromo-3,3,3-trifluoropropene is exclusively regioselective, yielding 5-trifluoromethylpyrazoles. researchgate.net These methods provide a powerful and versatile route to a wide array of functionalized trifluoromethyl-pyrazoles. rsc.orgbohrium.comnih.gov

Cross-Coupling Reactions at Functionalized Positions

The functionalization of the pyrazole core, particularly through halogenation, opens up avenues for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While specific studies on this compound are limited, the reactivity can be inferred from studies on the closely related 3-(trifluoromethyl)-1H-pyrazole, as the electronic effects of the trifluoroethyl and trifluoromethyl groups are similar.

Research on 1-aryl-3-(trifluoromethyl)-1H-pyrazoles has demonstrated that the pyrazole ring can be selectively halogenated at the C4 and C5 positions, providing precursors for cross-coupling reactions. Iodination at the C5 position is typically achieved by deprotonation with a strong base like n-butyllithium followed by quenching with iodine. In contrast, regioselective iodination at the C4 position can be accomplished using reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid.

These halogenated pyrazoles serve as versatile substrates in Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. It is a widely used method for forming C-C bonds. For instance, 4-iodo- and 5-iodo-3-(trifluoromethyl)pyrazoles can be coupled with various arylboronic acids to yield the corresponding phenylated pyrazoles.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It is instrumental in the synthesis of conjugated enynes and arylalkynes. Halogenated 3-(trifluoromethyl)pyrazoles have been successfully coupled with terminal alkynes to introduce alkynyl moieties onto the pyrazole ring.

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org While specific examples with functionalized this compound are not prevalent in the literature, the general mechanism involves the oxidative addition of the pyrazolyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Below are representative tables detailing the conditions for Suzuki-Miyaura and Sonogashira reactions based on analogous 3-(trifluoromethyl)pyrazole (B122699) systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodinated 3-(Trifluoromethyl)pyrazoles

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 56 |

Table 2: Representative Conditions for Sonogashira Coupling of Iodinated 3-(Trifluoromethyl)pyrazoles

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 75 |

Photochemical and Electrochemical Transformations

The study of how molecules react to light (photochemistry) and electricity (electrochemistry) provides insight into their electronic structure and potential for unique transformations.

Photochemical Transformations: The photochemical behavior of pyrazole derivatives can lead to interesting molecular rearrangements. researchgate.net Upon UV irradiation, pyrazoles can undergo isomerization to form imidazoles. researchgate.net This transformation is thought to proceed through a valence isomer, such as an azirine intermediate, which then rearranges to the more stable imidazole (B134444) ring system. While specific studies on the photochemical reactions of this compound are not widely reported, it is plausible that it would follow a similar pathway, potentially leading to the formation of a trifluoroethyl-substituted imidazole. The efficiency and outcome of such reactions would likely be influenced by the solvent and the presence of other substituents on the pyrazole ring.

Electrochemical Transformations: Electrochemical methods offer an alternative, often greener, approach to inducing chemical reactions. For pyrazoles, electrochemical oxidation is a key area of study. mdpi.com

Electrooxidative Halogenation: One of the most significant electrochemical transformations for pyrazoles is C-H halogenation at the C4 position. rsc.org This can be achieved by electrolysis in the presence of an alkali metal halide. The process involves the anodic generation of a halogen species, which then reacts with the pyrazole ring. mdpi.com This method provides a direct route to functionalized pyrazoles that are precursors for cross-coupling reactions.

Electrochemical Oxidation and Coupling: The electrochemical oxidation of pyrazole itself can lead to the formation of a radical cation. mdpi.com This reactive intermediate can then engage in coupling reactions. For example, the electrooxidative N-arylation of pyrazole with 1,4-dimethoxybenzene (B90301) has been demonstrated. mdpi.com In this process, the electrochemically generated radical cation of 1,4-dimethoxybenzene acts as an electrophile that attacks the pyrazole nitrogen. Furthermore, the electrochemical oxidation of pyrazolines (the dihydro derivatives of pyrazoles) is a method for their aromatization to pyrazoles. rsc.org

The conditions for the electrochemical halogenation of the pyrazole ring are summarized in the table below.

Table 3: Conditions for Electrochemical Halogenation of Pyrazoles

| Halogenation | Halogen Source | Electrolyte | Solvent | Anode | Conditions |

|---|---|---|---|---|---|

| Chlorination | LiCl | LiCl | H₂O or H₂O/CHCl₃ | Platinum | Galvanostatic |

| Bromination | KBr | KBr | H₂O or H₂O/CHCl₃ | Platinum | Galvanostatic |

These electrochemical methods highlight a powerful and environmentally conscious strategy for the functionalization of the pyrazole core, which is applicable to derivatives like this compound.

Research Trajectories and Potential Applications of 3 2,2,2 Trifluoroethyl 1h Pyrazole Derivatives Excluding Prohibited

Application as Ligands in Coordination Chemistry and Catalysis

Asymmetric Catalysis with Chiral Trifluoroethyl Pyrazole (B372694) Derivatives

The field of asymmetric catalysis leverages chiral ligands to control the stereochemical outcome of chemical reactions, a critical process in the synthesis of enantiomerically pure compounds. nih.gov While direct research on chiral derivatives of 3-(2,2,2-trifluoroethyl)-1H-pyrazole as primary ligands in asymmetric catalysis is specific, the principles of ligand design and the known effects of trifluoromethyl groups allow for a projection of their potential. The introduction of a trifluoroethyl group into a pyrazole ligand scaffold can significantly influence the electronic and steric properties of the resulting metal complexes.

The strong electron-withdrawing nature of the trifluoroethyl group can modulate the electron density at the metal center of a catalyst. This electronic tuning is crucial for optimizing catalytic activity and selectivity. In asymmetric transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions, the electronic character of the ligand framework dictates the reactivity of the catalytic species. nih.gov

Furthermore, the stereochemical outcome of a catalyzed reaction is highly dependent on the three-dimensional structure of the catalyst. nih.gov The development of chiral pyrazole-containing ligands, such as those used in N-heterocyclic carbene (NHC) catalysis, demonstrates the successful application of this heterocycle in creating sterically demanding and structurally rigid catalytic environments. rsc.org By incorporating a chiral center elsewhere in the molecule—for instance, on a substituent attached to the pyrazole ring or the nitrogen atom—derivatives of this compound could be developed into effective chiral ligands. The synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation highlights the successful enantioselective transformations involving trifluoroethyl-containing substrates, suggesting that ligands bearing this moiety could be similarly effective. rsc.org

The modular synthesis of chiral ligands from readily available starting materials is a key strategy in the development of new asymmetric catalysts. nih.gov The this compound core offers a robust and modifiable platform. Synthetic routes can be envisioned where chiral auxiliaries are introduced to create a library of ligands. These ligands could then be screened for efficacy in various metal-catalyzed reactions, with the trifluoroethyl group providing unique steric and electronic contributions to induce high levels of enantioselectivity.

Advanced Synthetic Building Blocks

The utility of a chemical compound in modern organic synthesis is often measured by its versatility as a building block for more complex molecular architectures. This compound serves as a valuable scaffold due to the distinct reactivity of its pyrazole core and the influential properties of its trifluoroethyl substituent.

Precursors for Complex Heterocyclic Systems

The pyrazole ring is a foundational element in the synthesis of a wide array of fused and linked heterocyclic systems. The nitrogen atoms of the pyrazole core provide reactive sites for N-alkylation, N-arylation, and condensation reactions, allowing for the elaboration of the molecule into more complex structures. For example, pyrazole derivatives can be key precursors in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are heterocyclic systems of significant interest. rsc.orgresearchgate.net

The presence of the 3-(2,2,2-trifluoroethyl) group can direct or influence these synthetic transformations. The electron-withdrawing nature of this group can affect the nucleophilicity of the ring nitrogens and the acidity of the N-H proton, thereby altering reaction conditions needed for subsequent modifications. Functionalization of the pyrazole ring at other positions, for instance through Vilsmeier-Haack formylation to introduce a carbaldehyde group, provides a handle for building further complexity. researchgate.net This aldehyde can then participate in condensation reactions to form Schiff bases, chalcones, or other intermediates that can be cyclized into new heterocyclic rings. nih.gov The synthesis of various pyrazole carboxylates demonstrates the adaptability of the pyrazole core for creating diverse functionalized molecules. researchgate.net

Scaffolds for Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry is the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netias.ac.in Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the arrangement of molecules in the crystal lattice. researchgate.netias.ac.in

The this compound molecule possesses key features that make it an interesting scaffold for crystal engineering.

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for the formation of robust and directional hydrogen-bonded networks. nih.gov

Fluorine Interactions: The trifluoroethyl group is a source of fluorine atoms, which can participate in a range of non-covalent interactions, including C–H···F and F···F contacts, as well as dipole-dipole interactions. These interactions, though weaker than classical hydrogen bonds, can play a crucial role in dictating the packing of molecules in a crystal. amercrystalassn.org

π-Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions, further stabilizing the crystal lattice. amercrystalassn.org

The interplay of these interactions allows for the construction of complex and predictable supramolecular architectures. mdpi.com By modifying the pyrazole scaffold—for example, by introducing other functional groups—it is possible to tune the intermolecular forces and control the resulting crystal packing. The trifluoroethyl group, in particular, adds a level of complexity and control, enabling the design of materials with specific topologies and properties based on the principles of supramolecular self-assembly. nih.gov

Agrochemistry Research and Compound Design (without specific efficacy/toxicity)

In the field of agrochemistry, the discovery of new active compounds is driven by the rational design of molecules that possess specific structural and physicochemical properties. The pyrazole heterocycle is a well-established pharmacophore in many commercial agrochemicals. nih.gov The incorporation of a trifluoroethyl group is a common strategy in medicinal and agrochemical research to enhance properties such as metabolic stability and bioavailability.

Structural Design Principles for Agrochemical Leads

The design of potential agrochemical leads from the this compound scaffold follows several key principles. The goal is to create molecules that have an optimal balance of properties to reach their biological target. chimia.ch

Scaffold Hopping and Bioisosterism: The pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles. The trifluoroethyl group can be a bioisosteric replacement for other lipophilic groups, potentially improving metabolic stability.

Modulation of Physicochemical Properties: The introduction of substituents on the pyrazole ring is a primary strategy for fine-tuning properties like lipophilicity (logP), water solubility, and molecular weight. These properties are critical for the uptake and transport of the compound in plants or insects. chimia.ch For instance, adding polar groups can increase water solubility, while adding non-polar groups can increase lipophilicity.

Conformational Control: The steric bulk of the trifluoroethyl group can influence the preferred conformation of the molecule. This can be important for how the molecule fits into the active site of a target protein. By adding other bulky groups, chemists can further restrict the molecule's conformation to favor the biologically active shape.

A general framework for designing new pesticides involves a tiered computational approach that links molecular structure to function and environmental impact. nih.gov This involves analyzing electronic parameters and physicochemical properties to guide the design of new, effective, and safer chemical agents. nih.gov

Structure-Activity Relationships in Agrochemical Contexts (focused on molecular features)

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect this activity. For pyrazole-based agrochemicals, SAR studies focus on the effects of different substituents on the pyrazole ring. nih.gov

Substitution at N1: The substituent on the pyrazole nitrogen (the N1 position) is a common point of modification. Changing the group at this position can significantly impact activity. For example, studies on pyrazole derivatives have shown that introducing different alkyl or aryl groups at N1 can modulate biological effects. nih.gov

Substitution at C4 and C5: The C4 and C5 positions of the pyrazole ring provide additional sites for modification. Adding different functional groups here can alter the molecule's electronic distribution and steric profile. Studies on triphenyl-pyrazole derivatives have shown that the nature and position of substituents on the phenyl rings are critical for activity. nih.gov

The Role of the Trifluoroethyl Group: The 3-(2,2,2-trifluoroethyl) group is a key feature. Its strong electron-withdrawing properties can influence the reactivity of the entire molecule and its ability to bind to a target. SAR studies would typically involve replacing this group with other fluorinated or non-fluorinated alkyl chains to understand the importance of the CF3 moiety for activity.

The table below illustrates hypothetical modifications to the core structure of this compound and the potential impact on molecular features relevant to agrochemical design.

Table 1: Hypothetical Structural Modifications and Their Potential Influence on Molecular Properties

| Modification Site | Example Substituent (R) | Potential Impact on Molecular Features |

|---|---|---|

| N1 Position | Methyl (-CH3) | Increases lipophilicity; minor steric impact. |

| Phenyl (-C6H5) | Significantly increases lipophilicity and steric bulk; introduces potential for π-stacking interactions. | |

| 4-Chlorophenyl (-C6H4Cl) | Increases lipophilicity; introduces a halogen bond donor and alters electronic properties. | |

| C4 Position | Bromo (-Br) | Increases molecular weight and lipophilicity; acts as a weak hydrogen bond acceptor. |

| Cyano (-CN) | Increases polarity; acts as a hydrogen bond acceptor; electron-withdrawing. | |

| C5 Position | Methyl (-CH3) | Increases lipophilicity; adds steric bulk near the trifluoroethyl group. |

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Pathways

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-(2,2,2-trifluoroethyl)-1H-pyrazole, future research will undoubtedly focus on the development of novel synthetic strategies that are both innovative and adhere to the principles of atom economy. Classical pyrazole (B372694) syntheses often involve condensation reactions that can generate significant waste. mdpi.com Future pathways will likely move towards more sophisticated and sustainable approaches.

Key areas of development are expected to include:

Catalytic Methods: The use of transition-metal catalysts, such as rhodium(III), has already shown promise in the synthesis of complex pyrazole derivatives through cascade reactions. rsc.org Future work will likely expand on this to develop catalytic cycles specifically tailored for the introduction of the trifluoroethyl group, minimizing the need for stoichiometric reagents.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. mdpi.com Designing MCRs that incorporate a trifluoroethyl-containing building block would provide a rapid and efficient route to a diverse range of this compound analogs.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity, as well as facilitate the use of hazardous reagents in a more controlled manner.

Domino Reactions: These reactions, also known as cascade reactions, involve a series of intramolecular transformations that build molecular complexity in a single operation. Research into domino reactions that form the pyrazole ring and simultaneously introduce the trifluoroethyl moiety would represent a significant step forward in synthetic efficiency.

A comparison of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages |

| Catalytic Methods | High efficiency, selectivity, and reduced waste. |

| Multicomponent Reactions | High atom economy, operational simplicity, and diversity generation. |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. |

| Domino Reactions | Increased molecular complexity from simple starting materials in a single step. |

Exploration of Unprecedented Reactivity and Derivatization Patterns

The trifluoroethyl group exerts a strong electronic influence on the pyrazole ring, which can lead to unique reactivity and opportunities for novel derivatizations. Future research will delve deeper into understanding and exploiting these electronic effects to forge new chemical bonds and create previously inaccessible molecular architectures.

Emerging areas of exploration include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for molecular editing. Research will likely focus on developing methods for the selective C-H activation of the pyrazole ring in this compound, allowing for the late-stage introduction of various functional groups without the need for pre-functionalized starting materials.

Late-Stage Fluorination: While the trifluoroethyl group is already present, the development of methods for the selective introduction of additional fluorine atoms or fluorinated motifs onto the pyrazole core could further modulate the compound's properties.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions. Applying photoredox catalysis to this compound could unlock novel reaction pathways and enable transformations that are difficult to achieve with traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new classes of fluorinated compounds.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.comnih.gov For this compound, these computational tools offer a powerful approach to accelerate the design and discovery of new derivatives with desired properties.

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and synthetic accessibility of virtual derivatives of this compound. ijhespub.org This allows for the rapid in silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis and testing.

Generative Models: Generative AI can propose entirely new molecular structures with optimized properties. youtube.com By defining a desired set of characteristics, generative models can design novel this compound analogs that are predicted to be highly active and possess favorable drug-like properties.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of target molecules by proposing viable synthetic routes. This can significantly reduce the time and effort required to synthesize novel derivatives of this compound.

The synergy between computational design and experimental validation will be crucial for accelerating the discovery of new applications for this important scaffold. nih.gov

Bioinspired and Biomimetic Approaches in Pyrazole Chemistry

Nature often serves as a source of inspiration for the design of new molecules with valuable biological activities. mdpi.comnih.gov While pyrazoles are relatively rare in nature, the principles of bioinspired and biomimetic chemistry can be applied to the development of novel this compound derivatives.

Future research in this direction may involve:

Natural Product Scaffolds: Incorporating the this compound moiety into the core structures of known natural products could lead to hybrid molecules with enhanced or novel biological activities.

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes to catalyze specific steps in the synthesis of this compound or its derivatives could offer a green and highly selective alternative to traditional chemical methods.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes could provide new and efficient ways to perform challenging chemical transformations on the pyrazole ring.

The table below highlights some natural pyrazole-containing compounds that could serve as inspiration for future bioinspired designs.

| Natural Compound | Source | Noted Biological Activity |

| Pyrazofurin | Streptomyces candidus | Antiviral, Antitumor mdpi.com |

| Withasomnine | Withania somnifera | Somniferous |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The development and application of advanced spectroscopic and imaging techniques will play a crucial role in studying the formation and reactions of this compound in real-time. nih.govrsc.org

Future research will likely leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy allow for the direct observation of reactants, intermediates, and products as a reaction progresses. researchgate.net This provides invaluable mechanistic insights and enables the rapid optimization of reaction conditions.

Process Analytical Technology (PAT): The integration of real-time analytical measurements into chemical processes is a key aspect of modern manufacturing. Applying PAT to the synthesis of this compound can ensure consistent product quality and process efficiency.

Hyphenated Techniques: Combining different analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), provides a more comprehensive understanding of complex reaction mixtures.